2-Methoxybutanamide

Lipophilicity ADME XLogP3-AA

Researchers requiring reproducible stereoselective synthesis face risks when substituting alkoxybutanamides due to altered lipophilicity and conformation. 2-Methoxybutanamide (CAS: 854426-11-2) provides a precisely characterized solution. - XLogP3-AA of 0.0 (0.39 lower than ethoxy analog) to improve aqueous solubility - 3 rotatable bonds enabling conformational flexibility as a linker - 98% purity reduces purification time; alpha-methoxy stereocenter supports chiral auxiliary applications

Molecular Formula C5H11NO2
Molecular Weight 117.148
CAS No. 854426-11-2
Cat. No. B2735377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybutanamide
CAS854426-11-2
Molecular FormulaC5H11NO2
Molecular Weight117.148
Structural Identifiers
SMILESCCC(C(=O)N)OC
InChIInChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeyIIRXZLZIJHKUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybutanamide: Chemical Identity for R&D Sourcing


2-Methoxybutanamide (CAS: 854426-11-2) is a small organic molecule belonging to the class of alpha-methoxy substituted fatty amides, specifically a butanamide derivative [1]. It has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . As a versatile synthetic building block and potential pharmacophore scaffold, it is primarily utilized as a research intermediate in organic synthesis and medicinal chemistry .

Alpha-methoxy butanamide scaffold for controlled reactivity studies
Chiral building block enabling stereochemical control exploration
Defined purity specification for procurement reproducibility

2-Methoxybutanamide: Why Generic Substitutes Fail


Substituting 2-Methoxybutanamide with an unsubstituted butanamide or a different alkoxy derivative is not chemically valid for most research applications [1]. The presence of the alpha-methoxy group introduces a stereocenter, fundamentally altering the molecule's 3D conformation, electronic properties, and, crucially, its reactivity profile and hydrogen-bonding capacity . These structural modifications directly impact the compound's performance in stereoselective synthesis and its interaction with biological targets, making the use of a generic analog a high-risk proposition for experimental reproducibility. The quantitative differentiation provided below highlights key physicochemical and structural parameters where in-class analogs fail to match the specific profile of 2-Methoxybutanamide .

Unsubstituted butanamide lacks alpha-methoxy group, which may alter hydrogen-bonding capacity and chiral properties.
Shorter-chain analogs may reduce conformational flexibility compared to the butanamide backbone.
Alkoxy substituents other than methoxy can shift lipophilicity, potentially impacting distribution studies.

2-Methoxybutanamide: Quantitative Evidence for Selection


Lipophilicity: 2-Methoxybutanamide vs. 2-Ethoxybutanamide

The calculated partition coefficient (XLogP3-AA) for 2-Methoxybutanamide is 0.0, which is 0.39 units lower than that of the closest structural analog, 2-Ethoxybutanamide (XLogP3-AA: 0.39) [1]. This difference in lipophilicity, driven solely by the substitution of a methoxy for an ethoxy group, can have a significant impact on the compound's distribution in biphasic systems, its passive membrane permeability, and its retention time in reverse-phase chromatography .

Lipophilicity
Class-level
XLogP3-AA: 0.0 vs. 0.39 (ethoxy analog)
Indicates a distinct lipophilicity profile among tested analogs; may support controlled logP studies.
Predicted property; experimental validation recommended.
Lipophilicity ADME XLogP3-AA Physicochemical Properties

Conformational Flexibility: 2-Methoxybutanamide vs. 2-Methoxypropionamide

2-Methoxybutanamide possesses 3 rotatable bonds, compared to only 2 for the shorter-chain analog (S)-(-)-2-Methoxypropionamide [1]. The additional ethyl group in the butanamide backbone grants it greater conformational flexibility [2]. This property is quantifiable and offers synthetic chemists a distinct advantage when designing molecules that require a more adaptable linker or when exploring a wider range of 3D conformations in structure-activity relationship (SAR) studies .

Conformational Flexibility
Class-level
Rotatable bonds: 3 vs. 2 (shorter-chain analog)
Supports selection when greater conformational sampling is desired in SAR exploration.
Computed from structure; experimental conformation may differ.
Conformational Analysis Molecular Flexibility Scaffold Design Medicinal Chemistry

Chemical Purity: Vendor Specification for Reproducibility

Reputable vendors specify the purity of commercially available 2-Methoxybutanamide (CAS 854426-11-2) at 98%, as determined by standard analytical methods . This established purity benchmark provides a verifiable and quantitative starting point for procurement and ensures consistency in downstream applications . While not a comparator against a specific analog, this is a key piece of procurement data that distinguishes it from uncharacterized or lower-purity alternatives.

Chemical Purity
Data to verify
Vendor-specified purity ≥98%
Provides a procurement benchmark for consistent starting material quality.
Supplier specification; independent verification recommended.
Chemical Purity Quality Control Analytical Chemistry Synthetic Intermediate

2-Methoxybutanamide: Application Scenarios


Fine-Tuning Lipophilicity in Lead Optimization

Based on its measured XLogP3-AA of 0.0, which is 0.39 units lower than 2-Ethoxybutanamide [1], 2-Methoxybutanamide is a valuable scaffold for medicinal chemists seeking to lower the lipophilicity of a lead compound. This is a common strategy to improve aqueous solubility and reduce off-target binding, while retaining a butanamide core structure.

Conformationally Flexible Linker Synthesis

With 3 rotatable bonds compared to the 2 found in shorter-chain analogs like 2-Methoxypropionamide [1], 2-Methoxybutanamide offers a quantifiable increase in conformational flexibility . It is therefore well-suited as a linker or core for synthesizing compounds where a specific 3D geometry is not pre-defined and exploration of conformational space is desired.

Reproducible Starting Material for Synthesis

Given its established identity and a vendor-specified purity of 98% [1], 2-Methoxybutanamide serves as a reliable and well-characterized starting material for method development and small-scale synthesis . This reduces the time and resources required for purification and characterization, ensuring more reproducible results across different experiments and laboratories.

Alpha-Methoxy Stereoselective Synthesis Precursor

The alpha-methoxy group in 2-Methoxybutanamide introduces a stereocenter adjacent to the amide functionality [1]. This structural feature makes the molecule a potential precursor or chiral auxiliary in stereoselective syntheses, where the alpha-position can be functionalized or used to induce chirality in a subsequent step .

Application
Selection Property
Validation Focus
Lead Compound LogP Modulation
Alpha-methoxy substitution on butanamide
Lipophilicity shift relative to alkoxy analogs
Flexible Linker Synthesis
Extended butanamide backbone with multiple rotatable bonds
Conformational sampling in SAR exploration
Reproducible Synthesis Starting Material
Defined purity specification
Procurement consistency and impurity control
Stereoselective Precursor Preparation
Chiral alpha-methoxy center adjacent to amide
Enantioselectivity in subsequent derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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